molecular formula C16H18N2O3 B3373745 1-[2-(1H-indol-3-yl)acetamido]cyclopentane-1-carboxylic acid CAS No. 1015074-21-1

1-[2-(1H-indol-3-yl)acetamido]cyclopentane-1-carboxylic acid

Cat. No. B3373745
CAS RN: 1015074-21-1
M. Wt: 286.33 g/mol
InChI Key: GYHIPQRVHMZRBM-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as indole-3-acetic acid derivatives . These are compounds containing an acetic acid (or a derivative) linked to the C3 carbon atom of an indole . It is available for purchase from various chemical suppliers .

Mechanism of Action

The mechanism of action of 1-[2-(1H-indol-3-yl)acetamido]cyclopentane-1-carboxylic acid is not fully understood. However, it is believed that this compound inhibits the activity of enzymes that are involved in the growth and survival of cancer cells. This compound has also been shown to induce oxidative stress in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. This compound has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that are involved in the degradation of extracellular matrix proteins. This compound has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators. This compound has been shown to have antioxidant properties, which may contribute to its anticancer effects.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[2-(1H-indol-3-yl)acetamido]cyclopentane-1-carboxylic acid in lab experiments include its high purity and high yield. This compound is a synthetic compound, which means that it can be produced in large quantities. However, the limitations of using this compound in lab experiments include its potential toxicity and its limited solubility in aqueous solutions.

Future Directions

There are a number of future directions for the study of 1-[2-(1H-indol-3-yl)acetamido]cyclopentane-1-carboxylic acid. One direction is to explore the potential use of this compound in combination with other cancer treatments to enhance their efficacy. Another direction is to study the potential use of this compound in the treatment of other diseases, such as inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity.

Scientific Research Applications

1-[2-(1H-indol-3-yl)acetamido]cyclopentane-1-carboxylic acid has been studied for its potential applications in scientific research, particularly in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has been studied for its potential use in combination with other cancer treatments to enhance their efficacy.

properties

IUPAC Name

1-[[2-(1H-indol-3-yl)acetyl]amino]cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c19-14(18-16(15(20)21)7-3-4-8-16)9-11-10-17-13-6-2-1-5-12(11)13/h1-2,5-6,10,17H,3-4,7-9H2,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYHIPQRVHMZRBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C(=O)O)NC(=O)CC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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